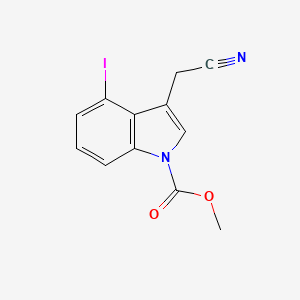
Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a cyanomethyl group, an iodine atom, and a methyl ester group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent.
Cyanomethylation: The cyanomethyl group can be introduced through a reaction with a cyanomethylating agent such as cyanomethyl bromide.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of indole-based biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. The cyanomethyl and iodine groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(cyanomethyl)-1H-indole-1-carboxylate: Lacks the iodine atom, which can affect its reactivity and applications.
4-Iodo-1H-indole-1-carboxylate: Lacks the cyanomethyl group, which can influence its biological activity.
Methyl 3-(methyl)-4-iodo-1H-indole-1-carboxylate: Has a methyl group instead of a cyanomethyl group, affecting its chemical properties.
Uniqueness
Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate is unique due to the combination of the cyanomethyl and iodine groups, which provide distinct reactivity and potential applications in various fields. The presence of these functional groups allows for diverse chemical modifications and interactions with biological targets.
Properties
CAS No. |
89245-38-5 |
|---|---|
Molecular Formula |
C12H9IN2O2 |
Molecular Weight |
340.12 g/mol |
IUPAC Name |
methyl 3-(cyanomethyl)-4-iodoindole-1-carboxylate |
InChI |
InChI=1S/C12H9IN2O2/c1-17-12(16)15-7-8(5-6-14)11-9(13)3-2-4-10(11)15/h2-4,7H,5H2,1H3 |
InChI Key |
RCEOZHBLULRIST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=C(C2=C1C=CC=C2I)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















